

Spectroscopic data comparison of 4-O-Demethylisokadsurenin D isomers

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Compound of Interest

Compound Name: 4-O-Demethylisokadsurenin D

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Spectroscopic Data Comparison: 4-O-Demethylnelignan Analogues

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 4-O-demethylated nelignan isomers. This guide utilizes representative data from closely related kadsurenin derivatives to illustrate the analytical workflow, in light of the limited publicly available data for **4-O-Demethylisokadsurenin D**.

Due to the scarcity of published spectroscopic data for **4-O-Demethylisokadsurenin D** and its isomers, this guide presents a comparative analysis of two closely related and well-characterized nelignans isolated from Kadsura species: Kadsurin A and (-)-Isolariciresinol 2a-O-beta-D-glucopyranoside. While not direct isomers of the target compound, their structural similarities and the availability of their spectroscopic data provide a valuable framework for understanding the characterization of this class of molecules. This guide summarizes their key spectroscopic features in structured tables, details the experimental protocols for their analysis, and provides a visual workflow for their isolation and identification.

Comparative Spectroscopic Data

The structural elucidation of nelignans relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides additional information about functional groups present in the molecules.

Kadsurin A

Kadsurin A is a neolignan that has been isolated from *Piper kadsura*. Its spectroscopic data provides a reference for a complex neolignan structure.

Spectroscopic Data for Kadsurin A	
¹ H NMR (500 MHz, CDCl ₃)	δ (ppm): 5.6–5.53 (1H, m, H-8), 5.5 (1H, s, H-3), 5.48 (1H, s, H-6), 5.07 (1H, dd, J = 1.5, 5.5 Hz, H-9a), 5.05 (1H, dd, J = 1.5, 12.0 Hz, H-9b), 3.78 (3H, s, OCH ₃ -2), 3.66 (3H, s, OCH ₃ -5), 2.61 (2H, dd, J = 1.5, 6.5 Hz, H-7)[1]
¹³ C NMR (125 MHz, CDCl ₃)	δ (ppm): 182.3 (C-4), 174.9 (C-2), 150.5 (C-5), 131.3 (C-8), 119.9 (C-9), 114.7 (C-6), 112.5 (C-3), 88.2 (C-1), 59.3 (OCH ₃ -2), 56.4 (OCH ₃ -5), 39.9 (C-7)[1]
Mass Spectrometry (FAB-MS)	m/z 211 [M + H] ⁺ [1]
Infrared (IR) (KBr)	ν (cm ⁻¹): 3390, 2947, 1662, 1606, 1455, 1215, 1181, 1023, 673[1]

(-)-Isolariciresinol 2a-O-beta-D-glucopyranoside

This glycosylated neolignan, isolated from *Glochidion rubrum*, offers a comparative example with a different substitution pattern, showcasing how glycosylation affects the spectroscopic signatures.

Spectroscopic Data for (-)-Isolariciresinol 2a-O-beta-D-glucopyranoside

¹ H NMR (CD ₃ OD)	δ (ppm): Aromatic Protons: 6.55-6.85; Glucosyl Protons: 4.25 (d, J=7.8 Hz, H-1"), 3.20-3.80 (m) [2]
¹³ C NMR (CD ₃ OD)	δ (ppm): Aromatic Carbons: 113-148; Anomeric Carbon (C-1"): 104.5; Other Glucosyl Carbons: 62.7, 71.5, 75.0, 78.0, 78.1 [2]
Mass Spectrometry	Data not readily available in the provided search results.
Infrared (IR)	Data not readily available in the provided search results.

Experimental Protocols

The isolation and characterization of neolignans from natural sources typically involve a series of chromatographic and spectroscopic techniques.

General Isolation Procedure

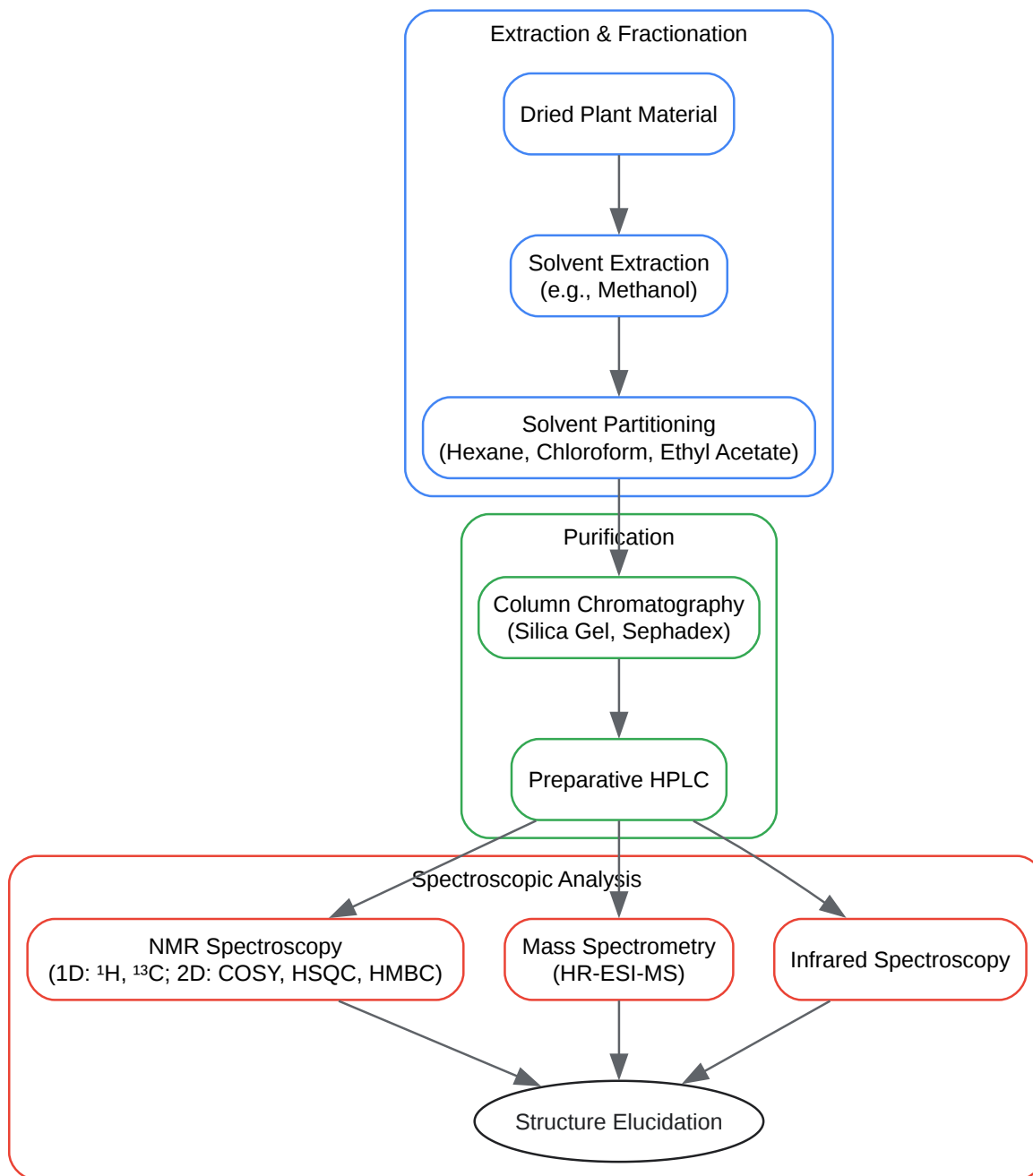
- **Extraction:** The dried and powdered plant material (e.g., stems, roots) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure. [3]
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions. [1]
- **Chromatographic Separation:** The active fractions are subjected to a series of column chromatography steps. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems to isolate the compounds of interest. [3]
- **Purification:** Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz or higher for protons.^[4] Deuterated solvents such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD) are used to dissolve the samples. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).^[5] Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals and to establish connectivity within the molecule.^[6]^[7]
- **Mass Spectrometry:** High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is used to determine the exact molecular weight and elemental composition of the isolated compounds.^[4]
- **Infrared Spectroscopy:** IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets to identify the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.^[1]

Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of neolignans from a plant source.



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Caption: Generalized workflow for the isolation and structural elucidation of neolignans.

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